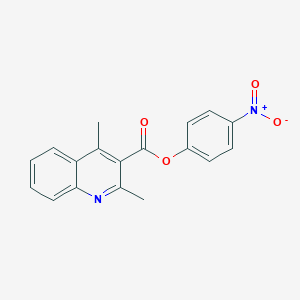

4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate

Description

Properties

CAS No. |

832096-96-5 |

|---|---|

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

(4-nitrophenyl) 2,4-dimethylquinoline-3-carboxylate |

InChI |

InChI=1S/C18H14N2O4/c1-11-15-5-3-4-6-16(15)19-12(2)17(11)18(21)24-14-9-7-13(8-10-14)20(22)23/h3-10H,1-2H3 |

InChI Key |

JEPKZFAKAXOXNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminophenyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 4-Aminophenyl 2,4-dimethylquinoline-3-carboxylate.

Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Ester vs. Amide

- 4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate: Features a 4-nitrophenyl ester group. Esters are hydrolytically labile, which may limit stability under physiological conditions but enhance reactivity in synthetic modifications.

- For example, compound 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) incorporates an adamantyl group, significantly increasing lipophilicity and steric bulk compared to the nitroaryl ester in the target compound .

Table 1: Functional Group Impact on Properties

*Estimated based on substituent contributions.

Substituent Effects on Reactivity and Bioactivity

- Nitro Group Positioning: The target compound’s 4-nitrophenyl group may direct electrophilic substitution reactions to specific positions on the quinoline ring. In contrast, ethyl 4-chloro-8-nitroquinoline-3-carboxylate features nitro and chloro substituents at positions 8 and 4, respectively, which could alter electronic distribution and reactivity patterns. Antimicrobial Activity: While direct data for the target compound is unavailable, structurally related 1,3,4-thiadiazole-quinoline hybrids (e.g., compound 14 in ) demonstrate potent activity against gram-positive bacteria (B. mycoides), suggesting that the nitro group and heterocyclic architecture play critical roles in bioactivity .

- However, methyl groups enhance lipophilicity, improving membrane permeability.

Key Research Findings and Data Gaps

- Structural Characterization: Methyl 2,4-dimethylquinoline-3-carboxylate () has been characterized via $^1$H and $^{13}$C NMR, providing a benchmark for comparing electronic environments in the target compound .

- Safety and Handling: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate lacks comprehensive hazard data (), underscoring the need for detailed toxicological studies on nitroquinoline esters .

Biological Activity

4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities. The structure can be represented as follows:

- Chemical Formula : C_{15}H_{14}N_{2}O_{3}

- CAS Number : 832096-96-5

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted the potential of related quinoline compounds to inhibit cancer cell proliferation in vitro. For instance, compounds derived from quinoline structures were evaluated against various cancer cell lines, showing IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum and other cancer types .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.014 | P. falciparum |

| Compound B | 0.045 | MCF-7 (breast cancer) |

| Compound C | 0.068 | HeLa (cervical cancer) |

Antimicrobial Activity

Quinoline derivatives have demonstrated antimicrobial properties. In particular, studies have shown that certain analogs exhibit activity against bacteria and fungi, suggesting their potential as antimicrobial agents. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of membrane integrity .

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented. Compounds similar to this compound have been tested for their efficacy against Plasmodium species, with some showing superior activity compared to standard treatments like chloroquine .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound | IC50 (µg/mL) | Strain |

|---|---|---|

| Compound D | 0.014 | Chloroquine-sensitive P. falciparum |

| Compound E | 0.680 | Chloroquine-resistant P. falciparum |

The mechanisms underlying the biological activities of quinoline derivatives often involve:

- Inhibition of Enzymatic Activity : Many quinolines act as inhibitors of key enzymes involved in cell proliferation and survival.

- Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

- Antileishmanial Activity : A series of triazolyl 2-methyl-4-phenylquinoline-3-carboxylate derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania donovani, showing promising results with significant reductions in parasite viability .

- In Vivo Studies : In vivo studies using zebrafish models demonstrated that specific quinoline derivatives could inhibit tumor growth effectively while exhibiting lower toxicity compared to conventional chemotherapeutics .

Q & A

Q. How can synthetic routes for 4-nitrophenyl 2,4-dimethylquinoline-3-carboxylate be optimized to improve yield and purity?

- Methodological Answer : Optimization typically involves systematic screening of reaction parameters:

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) or acid/base conditions may enhance esterification or nitro-group stability.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of the nitro group while promoting coupling reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate the product .

- Analytical validation : Monitor reactions using TLC or HPLC, referencing retention factors of intermediates (e.g., quinoline carboxylates) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl groups at positions 2 and 4) and ester linkage integrity. Compare shifts with analogs like ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and packing. For anisotropic displacement parameters, employ ORTEP for visualization .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₈H₁₆N₂O₄: expected [M+H]⁺ = 331.11) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .

- Spill management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent nitro-group hydrolysis .

- Storage : Store in airtight containers at 0–6°C to prevent degradation, similar to 4-nitrophenol derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?

- Methodological Answer :

- Functional group modulation : Replace the 4-nitrophenyl group with bioisosteres (e.g., 3-nitrophenyl) to assess nitro-position effects on activity.

- Biological assays : Test inhibitory effects on enzymes (e.g., kinases) via fluorescence polarization or calorimetry. Compare with analogs like ethyl 5-acetyl-2-benzamido-thiophene carboxylates .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins, referencing quinoline scaffolds in drug design .

Q. How should researchers address contradictory data in crystallographic refinement and biological assay results?

- Methodological Answer :

- Crystallographic discrepancies : If anisotropic displacement parameters diverge from expected values (e.g., due to twinning), use SHELXD for phase correction and SHELXE for density modification .

- Biological variability : Replicate assays under controlled conditions (pH, temperature) and apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true activity. Cross-validate with orthogonal assays (e.g., SPR vs. ELISA) .

Q. What challenges arise in studying the photostability and electronic properties of this compound?

- Methodological Answer :

- Photodegradation analysis : Expose samples to UV-Vis light (300–400 nm) and monitor nitro-to-nitrite conversion via IR spectroscopy. Use deuterated solvents to minimize interference .

- Electronic profiling : Conduct DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO energies, focusing on the electron-withdrawing nitro group’s impact on quinoline’s π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.